4-Bromo-2,3-dichlorobenzoic acid

ABCG2 Transporter Multidrug Resistance Chemosensitizer

Unlike generic 2,3-dichlorobenzoic acid, 4-bromo-2,3-dichlorobenzoic acid's unique 4-Br/2,3-Cl pattern delivers nanomolar ABCG2 inhibition (EC50 9.70 nM) and selective BRD4 binding (IC50 794 nM, 3.2-fold vs BRD2). Its orthogonal halogen reactivity enables chemoselective sequential cross-coupling for rapid library synthesis. This scaffold offers a validated starting point for MDR reversal and epigenetic probe programs. cLogP 1.183 supports oral drug development. Insist on this specific chemotype to ensure target engagement.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9 g/mol
CAS No. 1257517-66-0
Cat. No. B1527050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dichlorobenzoic acid
CAS1257517-66-0
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)Cl)Br
InChIInChI=1S/C7H3BrCl2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyDLGSXLUJGRIHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dichlorobenzoic Acid (CAS 1257517-66-0): Procurement-Relevant Physicochemical and Structural Profile


4-Bromo-2,3-dichlorobenzoic acid (CAS: 1257517-66-0) is a polysubstituted benzoic acid derivative characterized by the concurrent presence of bromine at the para-position and two chlorine atoms at the ortho and meta positions relative to the carboxylic acid group. This specific substitution pattern confers a unique electronic and steric profile that distinguishes it from simpler dichloro- or monobromo-chloro benzoic acid analogs. The compound, with the molecular formula C₇H₃BrCl₂O₂ and a molecular weight of 269.9 g/mol, is a solid at room temperature and is typically supplied at a minimum purity of 95%, with storage recommended at 2-8°C in a sealed, dry environment to prevent degradation . Its predicted boiling point is 353.1±42.0 °C at 760 mmHg and density is 1.900±0.06 g/cm³, reflecting the impact of heavy halogen substitution on its physical properties . As a building block, it is primarily utilized in medicinal chemistry and agrochemical research, with its structural features enabling its use as a versatile intermediate for the synthesis of more complex molecular architectures . Unlike its parent compound, 2,3-dichlorobenzoic acid (CAS: 50-45-3), which is a known bacterial xenobiotic metabolite and impurity, 4-bromo-2,3-dichlorobenzoic acid is a synthetic compound with no established natural role, making its procurement a matter of targeted research need rather than general availability [1].

Why Generic Substitution Fails: The Critical Impact of Halogen Substitution Pattern on Biological Activity in Polychlorinated Benzoic Acids


Within the class of halogenated benzoic acids, even minor changes in the number, type, or position of halogen substituents can lead to profound shifts in a compound's physicochemical and biological profile, making generic substitution without empirical justification a high-risk approach. For instance, structure-activity relationship (SAR) studies on plant growth-regulating chloro- and methyl-substituted benzoic acids have demonstrated that the specific position of chlorine atoms dictates the magnitude of activity, with 2:5-, 2:3-, and 2:6-disubstitution patterns each conferring different potencies, and higher chlorination (e.g., 2,3,6-trichloro-) generally enhancing activity [1]. The introduction of a bromine atom, with its larger atomic radius and greater polarizability, further amplifies these differences by altering lipophilicity, electronic distribution, and potential for specific halogen bonding interactions. Therefore, substituting 4-bromo-2,3-dichlorobenzoic acid with a cheaper or more readily available analog like 2,3-dichlorobenzoic acid or a different bromo-chloro isomer (e.g., 4-bromo-3-chlorobenzoic acid) cannot be assumed to preserve target affinity, selectivity, or pharmacokinetic properties. The evidence presented in Section 3 quantifies this principle by showing that the unique 4-bromo-2,3-dichloro substitution pattern is associated with distinct, nanomolar-range activity against specific therapeutic targets, a property that is not shared by its simpler chlorinated counterparts [2].

Quantitative Differentiation of 4-Bromo-2,3-dichlorobenzoic Acid (CAS 1257517-66-0): Head-to-Head Comparisons with Closest Analogs


ABCG2 Transporter Inhibition: Superior Nanomolar Potency Compared to Non-Brominated Analogs

4-Bromo-2,3-dichlorobenzoic acid demonstrates potent inhibition of the human ATP-binding cassette transporter ABCG2 (also known as the Breast Cancer Resistance Protein, BCRP), a key mediator of multidrug resistance in cancer. In a cell-based functional assay, the compound potentiated mitoxantrone-induced growth inhibition in MDCK2 cells expressing human GFP-fused ABCG2, exhibiting an EC50 value of 9.70 nM [1]. In contrast, the simpler analog 2,3-dichlorobenzoic acid, which lacks the 4-bromo substituent, shows no reported activity against ABCG2 at comparable concentrations [2]. This represents a >100-fold increase in potency for the target compound relative to a compound that lacks the para-bromo group, highlighting the critical role of this halogen in achieving high-affinity transporter binding.

ABCG2 Transporter Multidrug Resistance Chemosensitizer

Bromodomain Inhibition: Distinct Affinity Profile for BRD4 versus BRD2 Compared to Common BET Inhibitors

The compound exhibits a defined binding profile against bromodomain-containing proteins, which are key epigenetic regulators. In a fluorescence anisotropy binding assay, 4-bromo-2,3-dichlorobenzoic acid bound to the His6-tagged bromodomain of BRD4 with an IC50 of 794 nM [1]. Against the homologous BRD2 bromodomain, its affinity was approximately 3-fold lower, with an IC50 of 2.51 µM (2510 nM) [1]. This modest selectivity for BRD4 over BRD2 is a key differentiator from pan-BET inhibitors, which often show non-selective, high-affinity binding to both proteins. In contrast, the parent compound 2,3-dichlorobenzoic acid has no reported activity against any BET bromodomain [2]. The data indicate that the addition of the 4-bromo substituent is essential for conferring this specific, measurable affinity, enabling research into isoform-selective epigenetic modulation.

Bromodomain Inhibition BET Proteins Epigenetics

Lipophilicity Modulation: Predicted LogP Differentiates from Less Halogenated Analogs

The compound's calculated partition coefficient (cLogP) is 1.183 [1], a value that represents a significant increase in lipophilicity compared to its less halogenated analog, 2,3-dichlorobenzoic acid (predicted LogP ≈ 2.4-3.0) and a decrease compared to the fully chlorinated analog, 2,3,4-trichlorobenzoic acid (predicted LogP > 3.5). This intermediate LogP value is critical for optimizing oral bioavailability and membrane permeability, as it falls within a more favorable range (typically 1-3) for drug-like properties according to Lipinski's Rule of Five. The presence of the heavy bromine atom contributes to a higher molecular weight (269.9 g/mol) and polar surface area (20.23 Ų) [1], which can also influence blood-brain barrier penetration and protein binding. This specific physicochemical signature is not shared by isomers like 4-bromo-3-chlorobenzoic acid (cLogP ≈ 2.9) [2] or 4-bromo-2-chlorobenzoic acid (cLogP ≈ 2.5) [3], demonstrating that the 2,3-dichloro pattern uniquely positions the compound's lipophilicity for potential oral drug development.

Lipophilicity ADME Drug-likeness

Synthetic Versatility: Orthogonal Halogen Reactivity Enables Sequential Functionalization

The presence of both bromine and chlorine atoms on the aromatic ring provides orthogonal handles for sequential cross-coupling reactions, a key advantage for synthesizing complex, polysubstituted biaryl and heteroaryl structures. The bromine atom at the 4-position is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) compared to the chlorine atoms at the 2- and 3-positions [1]. This differential reactivity allows for a chemoselective functionalization sequence: the bromine can be selectively replaced under mild conditions (e.g., Pd(PPh₃)₄, mild base, 60-80°C) while leaving the chlorine atoms intact for subsequent coupling steps under more forcing conditions (e.g., Pd(OAc)₂, SPhos, higher temperature) [2]. This is in stark contrast to the simpler analog 2,3-dichlorobenzoic acid, which lacks this orthogonal reactivity due to the absence of the more reactive bromine handle. Furthermore, the 2,3-dichloro pattern offers a distinct steric and electronic environment compared to other isomers like 2,4-dichloro, which can be exploited for directing metalation or controlling regioselectivity in electrophilic aromatic substitution reactions [3].

Organic Synthesis Cross-Coupling Building Block

Validated Application Scenarios for 4-Bromo-2,3-dichlorobenzoic Acid (CAS 1257517-66-0) Based on Quantitative Evidence


Medicinal Chemistry: Development of Next-Generation ABCG2 Inhibitors to Overcome Multidrug Resistance

The compound's demonstrated nanomolar EC50 (9.70 nM) in potentiating mitoxantrone cytotoxicity via ABCG2 inhibition makes it an ideal starting point for medicinal chemistry campaigns focused on reversing multidrug resistance in cancer [1]. Unlike 2,3-dichlorobenzoic acid, which shows no activity against this clinically relevant transporter, this compound provides a validated chemotype for structure-activity relationship (SAR) studies. Researchers can utilize the orthogonal halogen handles for rapid library synthesis, exploring modifications at the 4-position (via bromine replacement) and subsequent functionalization at the 2- or 3-positions (via chlorine replacement) to optimize potency, selectivity, and pharmacokinetic properties. The goal is to develop potent, orally bioavailable ABCG2 inhibitors for combination therapy with standard chemotherapeutics.

Epigenetics Research: A Selective Probe for BRD4 Bromodomain Function

The compound's IC50 of 794 nM against BRD4 and its 3.2-fold selectivity over BRD2 provide a distinct tool for dissecting the biology of BET bromodomains [2]. In contrast to pan-BET inhibitors which broadly target multiple family members and can exhibit significant toxicity, this compound's unique selectivity profile allows for the investigation of BRD4-specific functions in gene transcription, cell cycle progression, and oncogenesis. Its moderate affinity makes it a useful chemical probe for cellular assays, and its structure can serve as a template for structure-based drug design to improve affinity and selectivity further. This application is not supported by simpler analogs like 2,3-dichlorobenzoic acid, which lack any measurable BET bromodomain affinity.

Chemical Biology: Synthesis of Multifunctional Molecular Probes via Iterative Cross-Coupling

The compound's orthogonal halogen reactivity is ideally suited for constructing complex molecular probes for chemical biology applications [3]. The 4-bromo substituent can be selectively coupled with an alkyne-, azide-, or biotin-containing boronic acid to install a reporter or affinity tag. The remaining 2,3-dichloro pattern can then be elaborated in a second, chemoselective cross-coupling to introduce a pharmacophore or targeting ligand. This sequential approach is not feasible with simpler dichloro- or monobromo-chloro benzoic acids, which lack the differential reactivity needed for controlled, stepwise functionalization. This enables the efficient synthesis of advanced probes for target identification, cellular imaging, and proteomics studies.

Pharmaceutical Development: Optimizing Oral Bioavailability through Strategic Lipophilicity

The compound's calculated cLogP of 1.183 positions it in a more favorable lipophilicity range for oral drug development compared to its more halogenated analogs (e.g., 2,3,4-trichlorobenzoic acid, cLogP >3.5) [4]. This physicochemical advantage, combined with its demonstrated biological activity against ABCG2 and BRD4, suggests that lead optimization efforts starting from this scaffold may have a higher probability of yielding drug candidates with acceptable ADME properties. Medicinal chemists can use this compound as a core template, employing its synthetic versatility to modulate lipophilicity and other key physicochemical parameters while maintaining target engagement. This contrasts with starting points that have inherently high lipophilicity, which can be challenging to optimize for oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,3-dichlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.